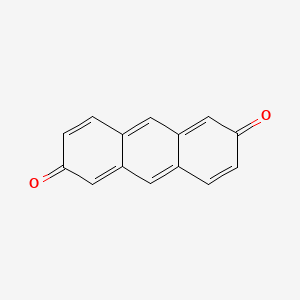
Anthracene-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anthracene-2,6-dione, also known as 2,6-anthraquinone, is an aromatic organic compound with the molecular formula C14H8O2. It is a derivative of anthracene, consisting of three linearly fused benzene rings with two ketone groups at the 2 and 6 positions. This compound is known for its vibrant yellow color and is used in various industrial applications, including dyes and pigments.
準備方法
Synthetic Routes and Reaction Conditions
Anthracene-2,6-dione can be synthesized through several methods:
Oxidation of Anthracene: One common method involves the oxidation of anthracene using oxidizing agents such as chromic acid or potassium dichromate in the presence of sulfuric acid.
Friedel-Crafts Reaction: Another method involves the Friedel-Crafts acylation of benzene with phthalic anhydride, followed by cyclization to form this compound.
Diels-Alder Reaction: This method uses naphthoquinone or benzoquinone as dienophiles and 1,3-butadiene as the diene to form the this compound structure.
Industrial Production Methods
Industrial production of this compound typically involves the oxidation of anthracene obtained from coal tar. This method is preferred due to the availability and cost-effectiveness of coal tar as a raw material .
化学反応の分析
Types of Reactions
Anthracene-2,6-dione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form anthraquinone derivatives.
Reduction: Reduction with reagents like copper can yield anthrone.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to various substituted anthraquinone derivatives.
Common Reagents and Conditions
Oxidizing Agents: Chromic acid, potassium dichromate, sulfuric acid.
Reducing Agents: Copper, hydrogen gas.
Substituting Agents: Sulfuric acid for sulfonation, sodium chlorate for chlorination.
Major Products Formed
Anthraquinone Derivatives: Formed through oxidation reactions.
Anthrone: Formed through reduction reactions.
Substituted Anthraquinones: Formed through electrophilic substitution reactions.
科学的研究の応用
Anthracene-2,6-dione has a wide range of applications in scientific research:
作用機序
The mechanism of action of anthracene-2,6-dione involves its interaction with cellular proteins and DNA. It can intercalate into DNA, causing crosslinks and strand breaks, which disrupts DNA synthesis and repair . Additionally, it can inhibit topoisomerase II, an enzyme responsible for uncoiling and repairing damaged DNA . These actions contribute to its potential anticancer properties.
類似化合物との比較
Similar Compounds
Anthracene-9,10-dione: Another anthraquinone derivative with similar chemical properties.
Phenanthrene: A polycyclic aromatic hydrocarbon with three fused benzene rings, but with a different arrangement.
Naphthalene: A simpler polycyclic aromatic hydrocarbon with two fused benzene rings.
Uniqueness
Anthracene-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and inhibit topoisomerase II makes it a promising compound for anticancer research .
特性
CAS番号 |
61357-67-3 |
|---|---|
分子式 |
C14H8O2 |
分子量 |
208.21 g/mol |
IUPAC名 |
anthracene-2,6-dione |
InChI |
InChI=1S/C14H8O2/c15-13-3-1-9-5-12-8-14(16)4-2-10(12)6-11(9)7-13/h1-8H |
InChIキー |
SWYXZZAQKFGYFF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)C=C2C1=CC3=CC(=O)C=CC3=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


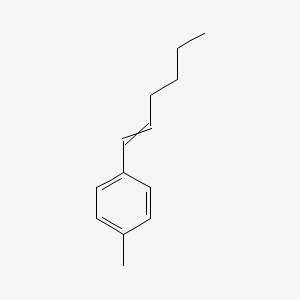
![2-{[(4-Bromophenyl)sulfanyl]methyl}-5-nitrofuran](/img/structure/B14591818.png)
![2-[4-(Chloromethanesulfonyl)-2-nitroanilino]ethane-1-thiol](/img/structure/B14591825.png)
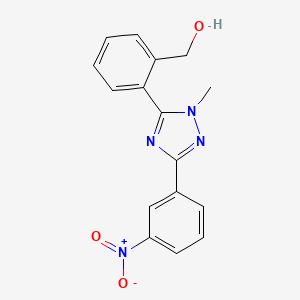

![1-[4-(Methanesulfonyl)-2,6-dinitrophenyl]piperidine](/img/structure/B14591849.png)
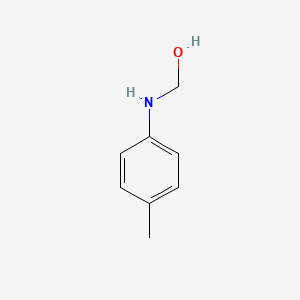
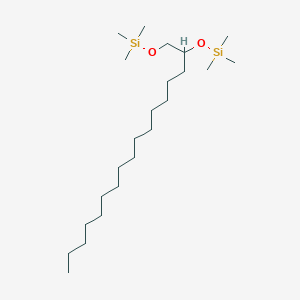
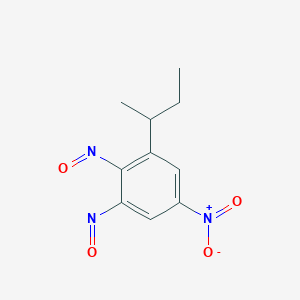

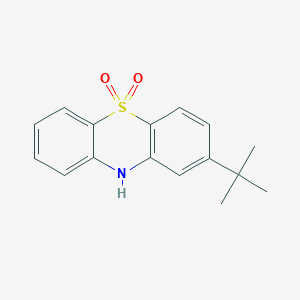
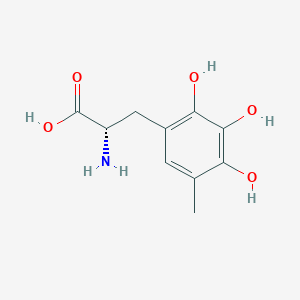
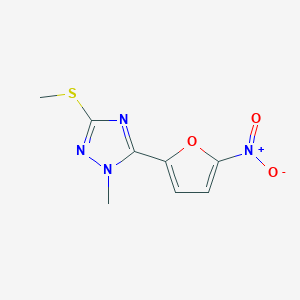
![2-{3-[4-(4-Chlorophenoxy)phenyl]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14591897.png)
